molecular formula C17H24Cl2N2O B10819177 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide

Cat. No.: B10819177
M. Wt: 343.3 g/mol
InChI Key: MEBBOQYQMHNKCI-HZPDHXFCSA-N
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Preparation Methods

The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide involves several steps. The key starting materials include 3,4-dichlorobenzoyl chloride and (1R,2R)-2-(dimethylamino)cyclohexanol. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the amine group of the cyclohexanol derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C17H24Cl2N2O

Molecular Weight

343.3 g/mol

IUPAC Name

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide

InChI

InChI=1S/C17H24Cl2N2O/c1-4-21(16-8-6-5-7-15(16)20(2)3)17(22)12-9-10-13(18)14(19)11-12/h9-11,15-16H,4-8H2,1-3H3/t15-,16-/m1/s1

InChI Key

MEBBOQYQMHNKCI-HZPDHXFCSA-N

Isomeric SMILES

CCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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